4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXIVKAPOHGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base, which is then cyclized in the presence of a suitable oxidizing agent to yield the desired benzothiazine derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can induce apoptosis in cancer cells.
- Case Study : A study evaluated the cytotoxic effects of this compound against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating moderate cytotoxicity and potential as a lead compound for further development in cancer therapy.
Antimicrobial Properties
Benzothiazine derivatives have been explored for their antimicrobial efficacy against various pathogens. The presence of halogen atoms enhances their activity by improving lipophilicity.
- Case Study : In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound's structure suggests it could inhibit key enzymes involved in inflammatory processes.
- Mechanism : Preliminary studies indicate that benzothiazine derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. It may also interfere with the replication of microbial pathogens, contributing to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Thiadiazine Derivatives
The target compound shares structural and functional similarities with 1,2,4-thiadiazine derivatives, such as diazoxide and BPDZ 73 (7-chloro-3-isopropylamino-4H-benzo-1,2,4-thiadiazine 1,1-dioxide). Key comparisons include:
- The 2-cyano group may increase metabolic stability relative to the methyl or isopropylamino groups in diazoxide and BPDZ 73 .
Triazole and Triazol-3-yl Derivatives
Compound 8c (4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl-N-(4-chlorophenyl)-2-oxopropanehydrazonothioate) represents a structurally distinct class with a triazole core.
Thiiran 1,1-Dioxide Derivatives
Thiiran 1,1-dioxides, such as 2,3-diphenylthiiran 1,1-dioxide, share the 1,1-dioxide motif but lack the benzothiazine core. These compounds are intermediates in synthesizing larger heterocycles (e.g., 4H-1,4-thiazine dioxides) and exhibit antifertility activity .
| Property | Target Compound | 2,3-Diphenylthiiran 1,1-dioxide |
|---|---|---|
| Core Structure | Benzothiazine 1,1-dioxide | Thiiran 1,1-dioxide |
| Reactivity | Stable under physiological conditions | Reactive intermediate |
| Applications | KATP modulation | Antifertility, synthetic precursor |
- The 1,1-dioxide group in both classes enhances electrophilicity, but the benzothiazine system in the target compound provides greater stability for therapeutic use .
Biological Activity
4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound belonging to the benzothiazine class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of 4-chlorobenzaldehyde with 2-aminothiophenol under oxidative conditions. The general synthetic route can be summarized as follows:
- Formation of Intermediate : Reaction of 4-chlorobenzaldehyde with 2-aminothiophenol to form a Schiff base.
- Cyclization : The Schiff base undergoes cyclization in the presence of an oxidizing agent (e.g., hydrogen peroxide) to yield the benzothiazine core.
- Functionalization : Introduction of the carbonitrile group via nucleophilic substitution.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazines exhibit significant antimicrobial properties. A study evaluated various substituted benzothiazines for their activity against bacterial strains and found that this compound showed promising results against several pathogens, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of benzothiazine derivatives has been widely studied. In vitro assays revealed that this compound inhibited the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10.5 |
| HeLa (cervical cancer) | 8.3 |
| A549 (lung cancer) | 12.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In a study assessing its effect on inflammation markers in vitro, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 45 |
| IL-6 | 200 | 60 |
These results indicate that this compound could be a candidate for further development as an anti-inflammatory drug .
Case Studies
A notable case study involved the evaluation of several benzothiazine derivatives in animal models for their therapeutic effects against cancer and inflammation. The study highlighted that those with chlorophenyl substitutions exhibited enhanced bioactivity compared to unsubstituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
